molecular formula C17H20BNO2 B1454480 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine CAS No. 939430-30-5

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

Cat. No. B1454480
CAS RN: 939430-30-5
M. Wt: 281.2 g/mol
InChI Key: KVEIJNJPKCWYQF-UHFFFAOYSA-N
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Description

“3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 3-Pyridylboronic Acid Pinacol Ester .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, like Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and structurally analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) has been utilized to calculate molecular structures, showing consistency with crystal structures obtained from X-ray diffraction (Huang et al., 2021).

Application in Organic Synthesis

  • The synthesis of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling, employing 3-pyrazolo[1,5-a]pyridine boronic ester, demonstrates the utility of tetramethyl-dioxaborolan-2-yl compounds in preparing medicinally important compounds (Bethel et al., 2012).

Crystallography and Chemical Reactivity

  • The structure of pyridin-2-ylboron derivatives, including variants with the tetramethyl-dioxaborolan-2-yl group, has been elucidated through crystallography, revealing differences in molecular orientation and bond angles. These structural insights are crucial for understanding their chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Electrolyte Additives in Battery Technology

  • Boron-based compounds, like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined as electrolyte additives in fluoride shuttle batteries. They have been instrumental in enhancing fluoride ion conductivity and solubility, thereby improving battery performance (Kucuk & Abe, 2020).

Coordination Polymer Formation

  • The tetramethyl-dioxaborolan-2-yl group has been used in the synthesis of extended dipyridyl ligands for forming two-dimensional coordination polymers with metals like cobalt, showcasing its potential in the field of material science and molecular engineering (Al-Fayaad et al., 2020).

Development of Fluorescence Probes

  • Boron esters, including those with the tetramethyl-dioxaborolan-2-yl group, are considered suitable functional groups for detecting hydrogen peroxide due to their reactive activity. They have been used to create organic thin-film fluorescence probes for explosive detection, with modifications enhancing their sensitivity (Fu et al., 2016).

Biochemical Analysis

Biochemical Properties

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of biaryl compounds. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which activates the compound for subsequent reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular respiration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, particularly those genes involved in stress response and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, where it forms conjugates with glutathione and other cellular thiols .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. In the mitochondria, it can affect mitochondrial function and energy production by interacting with mitochondrial enzymes and proteins .

properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEIJNJPKCWYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939430-30-5
Record name 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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